4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a tetrahydroquinazoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyrazoles can participate in reactions like N-alkylation, and pyrimidines can undergo reactions like halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it regulates . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The inhibition of RET disrupts several downstream signaling pathways, including those involved in cell proliferation and survival . This disruption can lead to the death of cells that are dependent on RET signaling, such as certain types of cancer cells .
Pharmacokinetics
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro studies have shown that the compound can specifically inhibit RET signaling in cancer cells harboring RET mutations . It has been found to be more effective at inhibiting the proliferation of these cells than other multi-kinase inhibitors . In vivo studies have shown that the compound can effectively inhibit the growth of xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability may be affected by storage conditions; it is recommended to be stored at 4°C .
Future Directions
Properties
IUPAC Name |
4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAMULSSOWMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.